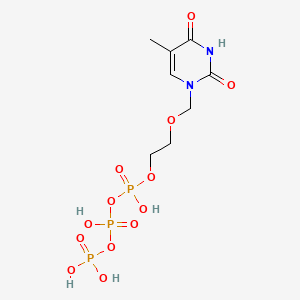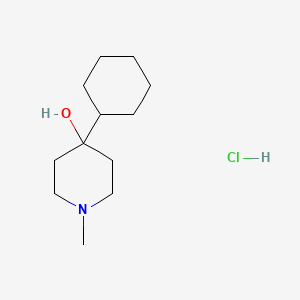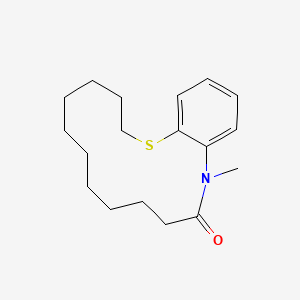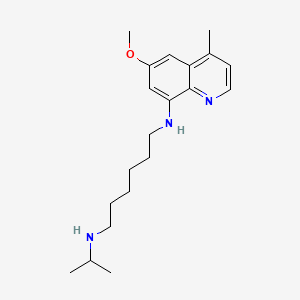
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triphosphoric acid moiety and a pyrimidine derivative. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, which is then reacted with triphosphoric acid under controlled conditions. The reaction conditions, including temperature, pH, and solvent choice, are crucial for achieving high yields and purity. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and continuous flow systems are employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester derivatives or amides.
Wissenschaftliche Forschungsanwendungen
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triphosphoric acid moiety plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Triphosphoric acid, P-(2-((5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
Uniqueness
Triphosphoric acid, P-(2-((3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester is unique due to the presence of both the triphosphoric acid and the 3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
82617-27-4 |
|---|---|
Molekularformel |
C8H15N2O13P3 |
Molekulargewicht |
440.13 g/mol |
IUPAC-Name |
[hydroxy-[2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H15N2O13P3/c1-6-4-10(8(12)9-7(6)11)5-20-2-3-21-25(16,17)23-26(18,19)22-24(13,14)15/h4H,2-3,5H2,1H3,(H,16,17)(H,18,19)(H,9,11,12)(H2,13,14,15) |
InChI-Schlüssel |
SSKIELHFEOVTHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















